molecular formula C10H22Cl2N2O B15057111 N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

Cat. No.: B15057111
M. Wt: 257.20 g/mol
InChI Key: YAQRBVWCZUKENH-UHFFFAOYSA-N
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Description

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is known for its unique structure, which includes a cyclopropyl group and a tetrahydropyran ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves multiple steps. One common method includes the reaction of a cyclopropylamine derivative with a tetrahydropyran intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or pyran groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine
  • N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine monohydrochloride

Uniqueness

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to its specific combination of a cyclopropyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20 g/mol

IUPAC Name

4-N-(1-cyclopropylethyl)oxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c1-7(8-2-3-8)12-10-4-5-13-6-9(10)11;;/h7-10,12H,2-6,11H2,1H3;2*1H

InChI Key

YAQRBVWCZUKENH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2CCOCC2N.Cl.Cl

Origin of Product

United States

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